molecular formula C13H9ClO2 B1588038 4-(4-Chlorophenoxy)benzaldehyde CAS No. 61343-99-5

4-(4-Chlorophenoxy)benzaldehyde

Cat. No. B1588038
CAS RN: 61343-99-5
M. Wt: 232.66 g/mol
InChI Key: BLCXBCYVCDPFEU-UHFFFAOYSA-N
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Patent
US05403934

Procedure details

4-Chlorophenol (22.6 g) was added to a stirred solution of sodium methoxide (9.5 g) in methanol (80 ml). After 30 min the solvent was evaporated in vacuo. Residual traces of methanol were removed by addition of toluene and evaporating again in vacuo. The residue was taken up in DMF (200 ml) and 4-fluorobenzaldehyde (19.85 g) added. The mixture was stirred and heated at 120° for 4 hr, cooled, poured into water and extracted with toluene (2×200 ml). The combined extracts were washed with water, 2M sodium hydroxide and satd. brine, dried over magnesium sulphate and concentrated to leave a brown oil. Distillation gave the title compound (26.03 g), b.p.=140°-50°/0.5 mm.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][O-:10].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:2]2[CH:7]=[CH:6][C:5]([CH:9]=[O:10])=[CH:4][CH:3]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
9.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 min the solvent was evaporated in vacuo
Duration
30 min
CUSTOM
Type
CUSTOM
Details
were removed by addition of toluene
CUSTOM
Type
CUSTOM
Details
evaporating again in vacuo
ADDITION
Type
ADDITION
Details
4-fluorobenzaldehyde (19.85 g) added
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×200 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water, 2M sodium hydroxide and satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a brown oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.03 g
YIELD: CALCULATEDPERCENTYIELD 127.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.